Hdac10-IN-1 was developed as a research tool to study the functions of HDAC10 and its potential as a therapeutic target. HDACs are classified into different classes based on their homology to yeast deacetylases. HDAC10 belongs to Class IIb, which is characterized by its unique structural features and substrate specificity. This classification is significant as it helps in understanding the functional diversity within the HDAC family.
The synthesis of Hdac10-IN-1 involves several key steps typically found in organic synthesis, including:
The precise synthetic route can vary based on the desired characteristics of Hdac10-IN-1, including its potency and selectivity.
Hdac10-IN-1 features a complex molecular structure that includes:
The molecular formula, molecular weight, and specific structural data such as bond lengths and angles are critical for understanding how Hdac10-IN-1 interacts with its target enzyme. Detailed structural information can be obtained through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Hdac10-IN-1 undergoes various chemical reactions that are essential for its function as an inhibitor:
These reactions are typically studied using enzyme kinetics assays to determine parameters such as IC50 (the concentration required for 50% inhibition).
The mechanism of action for Hdac10-IN-1 involves:
Quantitative data from studies measuring gene expression changes upon treatment with Hdac10-IN-1 can provide insights into its efficacy.
Hdac10-IN-1 possesses several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability.
Hdac10-IN-1 has several significant scientific applications:
Histone deacetylase 10 (HDAC10) features a distinctive bipartite architecture comprising an N-terminal catalytic domain (residues 1–350) and a C-terminal pseudo-deacetylase domain (residues 351–669). The catalytic domain adopts an open α/β-fold characteristic of class IIb zinc-dependent deacetylases, with a deep active-site pocket housing a catalytic Zn²⁺ ion coordinated by conserved residues (Asp174, His176, and Asp275 in human HDAC10). Structural analyses reveal that HDAC10’s active site is sterically constricted by a unique 310-helix harboring the P(E,A)CE motif (Pro23-Glu-Ala-Cys-Glu26 in zebrafish HDAC10) [2] [3].
A critical structural determinant is the "glutamate gatekeeper" (Glu274 in zebrafish HDAC10; Glu272 in humans), which electrostatically steers substrate selectivity. X-ray crystallography of humanized zebrafish HDAC10 (A24E/D94A mutants mimicking the human active site) complexed with inhibitors like Tubastatin A demonstrates that the P(E,A)CE motif exhibits conformational flexibility, shifting up to 2 Å to accommodate bulky ligands. This plasticity challenges earlier assumptions that HDAC10 exclusively binds slender polyamine-like molecules [2] [3].
Table 1: Structural Features of HDAC10 Catalytic Domains
| Domain/Feature | Structural Characteristics | Functional Significance |
|---|---|---|
| N-terminal domain | Canonical arginase-deacetylase fold; Zn²⁺ binding site (Asp-His-Asp triad) | Catalytic deacetylation activity |
| C-terminal domain | Pseudo-deacetylase domain lacking catalytic residues (Leu-rich region) | Protein-protein interactions; subcellular localization |
| P(E,A)CE motif | 310-helix (Pro23-Glu-Ala-Cys-Glu26 in zebrafish) | Steric constriction of active site; substrate discrimination |
| Gatekeeper residue | Glu274 (zebrafish); Glu272 (human) | Electrostatic complementarity for cationic polyamine substrates |
HDAC10 functions primarily as a polyamine deacetylase rather than a histone deacetylase. Enzymological profiling demonstrates robust catalytic efficiency (kcat/KM = 2,900–4,600 M⁻¹s⁻¹) toward N⁸-acetylspermidine hydrolysis, while activity against acetyl-lysine peptides (e.g., GAK(ac)-AMC) is negligible (<1% of polyamine activity). Substrate specificity studies reveal stringent requirements:
The gatekeeper Glu274 is central to specificity. Mutation to leucine (E274L) reduces N⁸-acetylspermidine deacetylation 20-fold while enhancing acetyl-lysine hydrolysis 100-fold, effectively converting HDAC10 into a histone deacetylase. This residue creates an electrostatic environment complementary to the protonated secondary amines of polyamines, contrasting with hydrophobic residues in other HDACs that favor neutral acetyl-lysine [3] [6].
Table 2: HDAC10 Substrate Specificity Profile
| Substrate | kcat/KM (M⁻¹s⁻¹) | Relative Activity (%) | Structural Determinants |
|---|---|---|---|
| N⁸-acetylspermidine | 2,900–4,600 | 100% (Reference) | N⁴ secondary amine; 8-atom spacer |
| Acetylcadaverine | 1,200–1,800 | ~35% | Terminal primary amine; 5-atom spacer |
| Acetylputrescine | 900–1,400 | ~25% | Terminal primary amine; 4-atom spacer |
| N¹-acetylspermidine | 7–24 | <1% | Charged N⁸ terminus; steric clash with gatekeeper |
| GAK(ac)-AMC peptide | Undetectable | <0.1% | Bulky fluorophore; incompatible charge distribution |
Phylogenetic analyses of HDAC10 orthologues reveal deep conservation across vertebrates. Zebrafish (Danio rerio) and human HDAC10 share 63% amino acid identity and 79% similarity in catalytic domains, with identical active-site residues (e.g., Zn²⁺ coordinators, Glu274 gatekeeper). This conservation extends to substrate specificity: both enzymes exhibit maximal activity for N⁸-acetylspermidine hydrolysis [3] [4].
Promoter analyses across 25 vertebrate species indicate divergent evolutionary paths. While HDAC5 promoters show strong transcription factor binding site (TFBS) conservation in primates and rodents, HDAC10 promoters exhibit irregular conservation patterns, suggesting lineage-specific regulatory adaptations. Notably, TFBS profiles correlate with ubiquitous HDAC10 expression across human tissues (kidney, liver, spleen, brain), implying conserved housekeeping functions in polyamine metabolism [4] [8].
Table 3: Evolutionary Conservation of HDAC10 Features
| Feature | Conservation Pattern | Functional Implication |
|---|---|---|
| Catalytic domain sequence | 63% identity (human vs. zebrafish); 100% conservation of Zn²⁺ triad and gatekeeper Glu | Maintained polyamine deacetylase function across vertebrates |
| Substrate specificity | Identical preference for N⁸-acetylspermidine in human, zebrafish, and bovine enzymes | Critical role in conserved polyamine homeostasis pathways |
| Promoter TFBS profiles | Irregular conservation; deviates from phylogenetic expectations in mammals | Lineage-specific transcriptional regulation; ubiquitous expression |
| Pseudocatalytic domain | Leucine-rich region conserved in mammals, but not in teleosts | Differential protein-protein interactions in higher vertebrates |
Beyond polyamines, HDAC10 deacetylates nuclear and cytoplasmic proteins, linking it to DNA repair, replication, and transcriptional control:
These interactions define HDAC10 as a multimodal regulator: its cytoplasmic pool maintains polyamine homeostasis, while its nuclear fraction modulates genome stability and transcriptional networks. The leucine-rich C-terminal domain facilitates nuclear translocation and protein-protein interactions independent of deacetylase activity, as demonstrated by transcriptional repression assays with catalytically inactive mutants [7] [10].
HDAC10 integrates into cellular stress response pathways through two primary mechanisms:
These networks establish HDAC10 as a nodal regulator of proteostasis and genomic integrity, with contextual roles in cancer cell survival. Its dual cytoplasmic-nuclear localization allows compartment-specific substrate engagement, while its unique gatekeeper residue enables selective targeting by inhibitors like HDAC10-IN-1 [5] [6].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: